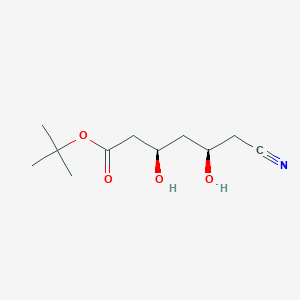

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYMGFSEOSJKM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Genetic Engineering of Recombinant Strains

The enzymatic synthesis of (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester relies on recombinant Escherichia coli coexpressing two key enzymes: ketoreductase (KRED) and glucose dehydrogenase (GDH) . KRED catalyzes the asymmetric reduction of (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester to the desired diastereomer, while GDH regenerates the NADPH cofactor via glucose oxidation. This coexpression system eliminates the need for exogenous cofactor addition, reducing costs and simplifying downstream processing.

Table 1: Key Parameters for Recombinant Strain Fermentation

Reaction Optimization and Scalability

The patented enzymatic process achieves >95% conversion and >99.9% enantiomeric excess (ee) under optimized conditions. For example, a substrate load of 250 g/L with 180 g/L coexpressed cells in trolamine buffer (pH 7.0, 30°C, 24 hours) yields 238 g/L product. Ethyl acetate extraction followed by vacuum distillation isolates the compound in 92% recovery. Notably, this method avoids toxic solvents like dimethyl sulfoxide (DMSO), which were previously required to enhance substrate solubility.

Chemical Synthesis: Challenges and Limitations

Borane-Mediated Asymmetric Reduction

Early chemical routes employed borane derivatives (e.g., CBS catalysts) for the asymmetric reduction of (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester at -70°C. While achieving moderate yields (70–85%), this method suffers from:

-

Extreme reaction conditions : Anhydrous, oxygen-free environments and cryogenic temperatures increase energy costs.

-

Safety hazards : Borane reagents are pyrophoric and require specialized handling.

-

Moderate stereoselectivity : Typical diastereomeric purity of 98% necessitates additional purification steps.

Catalytic Hydrogenation

Palladium or nickel catalysts have been explored for ketone reduction but show poor selectivity for the 3R,5R configuration. Side reactions, including over-reduction of the cyano group, further limit utility.

Comparative Analysis of Preparation Methods

Table 2: Enzymatic vs. Chemical Synthesis

Chemical Reactions Analysis

Microbial Reduction with Beauveria bassiana

An alternative synthesis employs Beauveria bassiana for asymmetric reduction of the 3-keto group.

Process Overview

- Catalyst : Whole cells of B. bassiana (12.67 g/L dry weight)

- Conditions : pH 7.0, 30°C, 24 hours

- Workup : Ethyl acetate extraction followed by crystallization from n-hexane

- Yield : 81% after recrystallization .

Oxidation of Hydroxyl Groups

The vicinal diol structure allows selective oxidation to form a diketone intermediate, pivotal in statin side-chain synthesis.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| Jones reagent | Acetone, 0°C | 3,5-Diketohexanoate | Atorvastatin precursor |

| TEMPO/NaClO | pH 9–10, 25°C | Same as above | Industrial-scale processes |

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the free acid, enabling further coupling reactions.

Hydrolysis Protocol

Cyano Group Transformations

The cyano group participates in:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to form primary amines.

- Hydrolysis : Acidic or basic conditions convert CN to COOH or CONH₂ .

Stability and Reaction Optimization

- Temperature Sensitivity : Degrades above 45°C; reactions are optimized at 25–30°C .

- pH Dependence : Hydroxyl groups prone to acetylation under acidic conditions; neutral pH preferred for storage .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Cost | Scalability | ee (%) |

|---|---|---|---|---|

| KRED/GDH coexpression | Recombinant E. coli | Low | High | >99.9 |

| Microbial reduction | B. bassiana | Medium | Moderate | 99.5 |

The enzymatic route dominates industrially due to superior stereocontrol and reduced waste .

This compound’s versatility in oxidation, ester modification, and cyano chemistry underpins its role in synthesizing hypercholesterolemia therapeutics. Rigorous optimization of reaction parameters ensures high yields and compliance with green chemistry principles.

Scientific Research Applications

Synthesis and Production Methods

The synthesis of (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can be achieved through various methods:

- Enzymatic Synthesis : A notable method involves using recombinant bacteria that express ketoreductase and hexose phosphate dehydrogenase. This process allows for high efficiency and optical purity in the production of the compound. The reaction typically occurs under controlled pH and temperature conditions, resulting in a conversion efficiency greater than 95% and optical purity exceeding 99.9% .

- Chemical Synthesis : Traditional chemical methods also exist but may involve more complex steps and lower yields compared to enzymatic processes. The focus on developing more efficient synthetic routes continues to be a significant area of research .

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of atorvastatin. Atorvastatin is a potent cholesterol-lowering agent that works by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The significance of this compound lies in its role in enhancing the efficiency and cost-effectiveness of atorvastatin production .

Several studies highlight the effectiveness of this compound in pharmaceutical applications:

- Atorvastatin Production : Research indicates that using this compound as an intermediate significantly reduces production costs and increases yield compared to traditional methods. A study demonstrated that optimizing enzymatic conditions led to a more sustainable production process .

- Potential Therapeutic Uses : Beyond its role in atorvastatin synthesis, there is ongoing research into the compound's bioactivity. Preliminary studies suggest potential applications in treating other metabolic disorders due to its structural characteristics that may influence lipid metabolism .

Mechanism of Action

The mechanism of action of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester

- CAS : 186508-94-1

- Key Differences: Stereochemistry: The 3S configuration alters spatial orientation, impacting binding affinity to enzymatic targets. Synthetic Utility: Discontinued commercially (CymitQuimica, 2025) due to lower demand and challenges in achieving high enantiomeric purity via traditional chemical routes . Applications: Not directly used in Atorvastatin synthesis, highlighting the criticality of the 3R,5R configuration for drug efficacy .

Functional Group Variants: tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate

- Key Differences: Functional Group: Chloro substituent (vs. cyano) modifies reactivity, enabling divergent synthetic pathways for statin analogs . Synthesis: Produced via enzymatic reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, with >90% conversion efficiency at pH 6–8 . Role: Intermediate in statin synthesis but less prevalent than the cyano derivative due to narrower application scope .

Protected Derivatives: (3R,5R)-6-Cyano-3,5-(isopropylidenebisoxy)hexanoic Acid tert-Butyl Ester

Comparative Data Table

Research Findings

- Enzymatic Efficiency: The (3R,5R) isomer is preferentially synthesized using Rhodococcus ketone reductases, achieving 98% conversion from (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, compared to <5% for the (3S,5R) isomer under identical conditions .

- Cost Analysis : Production costs for the (3R,5R) compound are 30–40% lower than chemical synthesis routes due to reduced by-products and simplified purification .

- Market Availability : Priced at $100–$250/10 mg (SynThink, 2023), reflecting demand as a pharmaceutical reference standard .

Biological Activity

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS: 125971-93-9) is a significant compound in pharmaceutical chemistry, primarily recognized as a chiral intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. This article explores its biological activity, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : It contains a cyano group (-CN), hydroxyl groups (-OH), and a tert-butyl ester moiety.

- Chirality : The (3R,5R) configuration indicates specific stereochemical properties crucial for its biological activity.

The biological activity of this compound is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels by blocking the enzyme responsible for cholesterol production in the liver. This mechanism leads to increased uptake of LDL cholesterol from the bloodstream.

Pharmacological Studies

- Cholesterol-Lowering Effects : Research indicates that atorvastatin derived from this compound significantly reduces total cholesterol and LDL levels in patients with hyperlipidemia. Clinical trials have shown atorvastatin's efficacy in reducing cardiovascular events related to high cholesterol levels.

- Anti-inflammatory Properties : Some studies suggest that atorvastatin may possess anti-inflammatory properties that contribute to its cardiovascular benefits. This is believed to be mediated through the inhibition of inflammatory cytokines and modulation of immune responses.

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of statins, including atorvastatin. These effects may be linked to their ability to improve endothelial function and reduce oxidative stress.

Enzymatic Synthesis

Recent advancements have focused on enzymatic methods for synthesizing this compound. This method offers several advantages:

- Higher Yield and Purity : Enzymatic processes can achieve over 95% conversion rates with optical purity exceeding 99.9% .

- Environmentally Friendly : The process typically involves milder conditions and fewer hazardous reagents compared to traditional chemical synthesis methods.

Chemical Synthesis

Traditional synthetic routes involve multi-step chemical reactions that may include:

- Reduction of ketones

- Protection and deprotection steps for hydroxyl groups

- Formation of the tert-butyl ester .

Case Studies

- Atorvastatin Production : A case study highlighted the efficiency of using this compound as a key intermediate in the large-scale production of atorvastatin. The study reported a streamlined process that reduced costs and improved yield compared to previous methods .

- Cardiovascular Outcome Trials : Clinical trials involving atorvastatin demonstrated significant reductions in major adverse cardiovascular events among participants with elevated cholesterol levels. The studies underscored the importance of the compound's chiral nature in ensuring therapeutic efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester?

Methodological Answer: The compound is synthesized via two primary routes:

- Chemical Synthesis : A multi-step approach starting from tert-butyl esters and cyanomethyl precursors. For example, tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a key intermediate, synthesized via acid-catalyzed esterification or SN2 alkylation .

- Biocatalytic Asymmetric Synthesis : Enzymatic methods using immobilized carbonyl reductase and glucose dehydrogenase achieve high enantiomeric excess (>99%) and space-time yields (e.g., 218 g·L<sup>−1</sup>·d<sup>−1</sup>) .

Q. Comparison of Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Catalysts/Reagents |

|---|---|---|---|

| Chemical Alkylation | 70–85 | 85–90% | tert-Butyl halides, K2CO3 |

| Enzymatic Reduction | 90–95 | >99% | Co-immobilized enzymes, NADPH |

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry (e.g., δ 1.44 ppm for tert-butyl protons, δ 4.20–4.50 ppm for hydroxyl-bearing carbons) .

- Mass Spectrometry (MS) : Exact mass determination (229.1314 Da) via high-resolution MS matches the molecular formula C11H19NO4.

- Gas Chromatography (GC) : Purity >95% (GC) is typical for research-grade material .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Methodological Answer: The (3R,5R) configuration is critical for biological activity (e.g., as a Fluvastatin precursor). Challenges include:

- Diastereomer Formation : Competing (3S,5R) or (3R,5S) isomers may form during esterification. Resolution involves chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

- Protection-Deprotection Strategies : Use of acetonide protecting groups (e.g., 3,5-O-isopropylidene derivatives) preserves hydroxyl stereochemistry during synthesis .

Q. How can enzymatic methods improve synthesis efficiency and enantiomeric excess?

Methodological Answer:

- Co-Immobilized Biocatalysts : Co-immobilizing carbonyl reductase and glucose dehydrogenase on epoxy resin enables in situ NADPH regeneration, achieving 95% yield and >99% ee .

- Solvent Engineering : Optimizing aqueous-organic biphasic systems (e.g., tert-butanol/water) enhances substrate solubility and enzyme stability .

Q. Key Data from Biocatalytic Synthesis

| Parameter | Value |

|---|---|

| Space-Time Yield | 218 g·L<sup>−1</sup>·d<sup>−1</sup> |

| Enzyme Stability | >10 cycles without activity loss |

| NADPH Consumption | 0.5 mol% (vs. stoichiometric) |

Q. What analytical techniques are optimal for quantifying enantiomeric impurities?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. What role does the compound play in statin drug development?

Methodological Answer: The compound is a key intermediate in synthesizing Fluvastatin, a cholesterol-lowering drug. Its (3R,5R) configuration is essential for binding to HMG-CoA reductase. Structural modifications (e.g., acetonide protection) enable scalable synthesis of the statin core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.